3-(3-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(3-Fluoro-5-methylphenyl)bicyclo[111]pentane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a fluorine atom and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting with the construction of the bicyclic core followed by the introduction of the fluorine and methyl groups. One common approach is the use of a Friedel-Crafts alkylation reaction to form the bicyclic structure, followed by halogenation and subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Medicine: The compound may be explored for its therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Its unique structure makes it valuable in the creation of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3-(3-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
3-(3-Chloro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
3-(3-Bromo-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
3-(3-Iodo-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness: 3-(3-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid stands out due to the presence of the fluorine atom, which can significantly alter its chemical and physical properties compared to its halogenated counterparts. This fluorine atom can enhance the compound's stability and reactivity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO2/c1-8-2-9(4-10(14)3-8)12-5-13(6-12,7-12)11(15)16/h2-4H,5-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHOMJFXEGJOPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C23CC(C2)(C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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